molecular formula C16H20N4O4S B2761486 4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-32-3

4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2761486
CAS No.: 941265-32-3
M. Wt: 364.42
InChI Key: WVTMNNWRWXLWIB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-oxazole sulfonamide class, characterized by a central 1,3-oxazole ring substituted with a cyano group at position 4 and a 3-methoxypropylamino group at position 5. The benzene sulfonamide moiety at position 2 is N,N-dimethylated, enhancing lipophilicity and modulating pharmacokinetic properties.

Properties

IUPAC Name

4-[4-cyano-5-(3-methoxypropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-20(2)25(21,22)13-7-5-12(6-8-13)15-19-14(11-17)16(24-15)18-9-4-10-23-3/h5-8,18H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTMNNWRWXLWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCCOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Methodology

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Oxazole Ring : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Cyano Group : Achieved through nucleophilic substitution reactions.
  • Attachment of the Methoxypropyl Group : Reaction with methoxypropylamine.
  • Sulfonamide Formation : Reaction with sulfonyl chloride to form the sulfonamide group.

These steps can be optimized for yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows chemists to explore new pathways for synthesizing derivatives that may exhibit varied properties.

Biology

Research indicates that 4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide interacts with various enzymes and receptors. Studies have shown potential biological activities, including:

  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell growth, making it a candidate for further investigation in oncology .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating diseases. Its unique combination of functional groups suggests possible applications in drug development, particularly in targeting specific molecular pathways involved in disease progression .

Industrial Applications

In industrial settings, this compound is utilized for developing new materials and as a catalyst in various chemical processes. Its ability to facilitate reactions makes it valuable in manufacturing applications .

Anticancer Studies

A study published in ACS Omega examined newer derivatives related to this compound, highlighting significant anticancer activity against various cell lines such as SNB-19 and OVCAR-8. The percent growth inhibition (PGI) values were notable, indicating strong potential for further development as an anticancer agent .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of similar compounds demonstrated moderate activity against Gram-positive bacteria. These findings suggest that derivatives of this compound could be explored for their effectiveness as antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano group and the sulfonamide group are key functional groups that interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in the substituents on the 1,3-oxazole ring and the sulfonamide group. Below is a detailed comparison based on molecular properties, substituent effects, and inferred structure-activity relationships (SAR).

Substituent Variations and Molecular Properties

Table 1: Key Structural Analogs and Properties

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Reference
Target Compound 3-Methoxypropylamino C₁₉H₂₃N₅O₄S (inferred) ~417.5 (estimated) ~2.5 ~80 -
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide 2-Phenylethylamino C₂₀H₂₀N₄O₃S 396.47 2.854 79.78
4-(4-cyano-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide 3-Morpholinopropylamino C₁₉H₂₅N₅O₄S 419.5 ~2.1 ~95 (estimated)
N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide 2-Methoxyethylamino C₂₁H₂₂N₄O₄S 426.49 ~2.3 ~85
4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide 2-Methylpropylamino C₁₈H₂₄N₄O₃S 376.48 ~3.0 ~70
Key Observations:

Lipophilicity (logP): The target compound’s 3-methoxypropyl substituent balances hydrophobicity (logP ~2.5) between the more lipophilic 2-phenylethyl (logP 2.85 ) and the less lipophilic morpholinopropyl (logP ~2.1 ) analogs. Diethylation of the sulfonamide (e.g., in the 2-methylpropylamino analog) increases logP (~3.0) due to reduced polarity .

Steric Effects:

  • Bulky substituents like 2-phenylethyl may hinder target binding, whereas linear chains (e.g., 3-methoxypropyl) optimize steric compatibility with enzyme active sites .

Inferred Structure-Activity Relationships (SAR)

Rigid substituents (e.g., 2-phenylethyl) may limit adaptability but improve selectivity for specific receptors .

Sulfonamide Modifications:

  • N,N-Dimethylation (target compound) vs. N,N-diethylation (Table 1) affects metabolic stability, with dimethyl groups offering faster clearance but reduced plasma protein binding .

Biological Activity

The compound 4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide , with the CAS number 941265-32-3, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and enzyme inhibitory properties, supported by relevant research findings and data.

  • Molecular Formula : C16H20N4O4S
  • Molecular Weight : 364.42 g/mol
  • Structure : The compound features a sulfonamide group, a cyano group, and an oxazole ring, contributing to its diverse biological activity.

1. Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research on related compounds has demonstrated varying levels of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study on Antimicrobial Activity

A study evaluated several sulfonamide derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were measured, with some compounds showing promising results:

CompoundMIC (µM)Bacterial Strain
Compound A50Staphylococcus aureus
Compound B75Escherichia coli
Compound C100Klebsiella pneumonia

While specific data for the compound may not be extensively documented, its structural similarities to other effective sulfonamides suggest potential antimicrobial properties .

2. Antioxidant Activity

Antioxidant activity is crucial in combating oxidative stress-related diseases. Studies have assessed the antioxidant capacity of various sulfonamide derivatives using assays like DPPH and FRAP.

Research Findings

In one study, derivatives similar to our compound exhibited antioxidant activities that varied significantly based on structural modifications. For example:

CompoundDPPH IC50 (mM)FRAP Value (mM)
Compound D0.9515.4
Compound E1.5719.1

The introduction of specific functional groups was found to enhance antioxidant activity .

3. Enzyme Inhibition

Enzyme inhibition is another area where sulfonamides have shown promise, particularly as acetylcholinesterase inhibitors and urease inhibitors.

Enzyme Inhibition Study

Research indicates that certain derivatives can inhibit urease significantly:

CompoundUrease Inhibition (%)
Compound F85%
Compound G70%

These findings highlight the potential of the compound in therapeutic applications targeting enzyme-related disorders .

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